molecular formula C7H9NO B1266678 3-Amino-2-methylphenol CAS No. 53222-92-7

3-Amino-2-methylphenol

Cat. No.: B1266678
CAS No.: 53222-92-7
M. Wt: 123.15 g/mol
InChI Key: FLROJJGKUKLCAE-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenol is an organic compound with the molecular formula C₇H₉NO. It is a derivative of phenol, characterized by the presence of an amino group at the third position and a methyl group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylphenol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction of nitro compounds due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium borohydride.

    Substitution Reagents: Halogens, sulfonating agents

Major Products Formed:

Scientific Research Applications

3-Amino-2-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both amino and hydroxyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROJJGKUKLCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201323
Record name 2-Amino-o-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53222-92-7
Record name 3-Amino-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53222-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-o-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-o-cresol
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Synthesis routes and methods I

Procedure details

2-methyl-3-nitrophenol (25 g, 0.163 mol) was dissolved in 170 ml of absolute ethanol in a 1 l Parr hydrogenation flask. The flask was purged with nitrogen. 10% palladium on charcoal (1.73 g, 1.6 mmol) was added and the mixture was hydrogenated (40 psi H2) for 1.5 hr in a Parr apparatus. The flask was evacuated and purged with nitrogen. The catalyst was removed by filtration through a Whatman GF/F filter. After removal of the ethanol at reduced pressure, 20.1 g (100% yield) of 2-methyl-3-aminophenol was obtained as a lightly brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methyl-3-nitrophenol (70 g) in 100 ml of tetrahydrofuran and 400 ml of methanol at room temperature was hydrogenated under 5 psi of hydrogen gas using 3.5 g of 5% palladium on carbon as catalyst. After removal of catalyst by filtration, the filtrate was concentrated to give 56 g of analytically pure 3-amino-2-methylphenol. This aminophenol was then converted to the title compound (7.9 g) using the general method of Example 2, except that the hydrochloride salt was formed by adding hydrogen chloride/dioxane to a methanol solution of the free base. The nmr spectrum and elemental analysis were in agreement with those of title compound prepared by Example 3 (Method A).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 500 mL erlenmeyer flask was added sulfanilic acid (14.38 g, 83 mmol), sodium carbonate (4.29 g, 40.5 mmol) and distilled H2O (83 mL), when all of the sulfanilic acid dissolved, the solution was cooled in an ice bath to 0° C. and a solution of sodium nitrite (6.16 g, 89.3 mmol) in H2O (15 mL) was added in one portion. The ice bath was allowed to warm to +15° C. and the mixture was stirred at this temperature 1 h. The reaction mixture was poured onto a mixture of ice (100 g) and 12N HCl (17.4 mL). The ice was allowed to melt and the solid diazonium salt was collected by suction filtration on a scintered glass frit. O-cresol (9.10 g, 84.1 mmol) was dissolved in a solution of NaOH (1.21 g, 30.25 mmol) in H2O (100 mL). This solution was cooled to 0° C. and the solid diazonium salt was added in one portion. This well stirred mixture was maintained at +15° C. for 4 h. The temperature of the mixture was raised to +60° C. and sodium dithionite (35 g, 1.03 mol) was added portionwise. The reaction was allowed to proceed at +60° C. for 15 min. The mixture was cooled to room temperature, diluted with saturated aqueous NaHCO3 and extracted with EtOAc. The EtOAc extract was dried (MgSO4), filtered, concentrated in vacuo and chromatographed on 100 g of silica gel using 1:3 EtOAc-hexane as eluant. There was obtained 2-methyl-3-amino-phenol as a tan solid.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
14.38 g
Type
reactant
Reaction Step Four
Quantity
4.29 g
Type
reactant
Reaction Step Four
Quantity
6.16 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Seven
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
O-cresol
Quantity
9.1 g
Type
reactant
Reaction Step Nine
Name
Quantity
1.21 g
Type
reactant
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-methylphenol
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3-Amino-2-methylphenol
Reactant of Route 3
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Reactant of Route 4
3-Amino-2-methylphenol
Reactant of Route 5
3-Amino-2-methylphenol
Reactant of Route 6
Reactant of Route 6
3-Amino-2-methylphenol

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